(5,6-Difluoropyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(5,6-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQCLRPLFKDGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742935 | |
| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1366482-40-7 | |
| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5,6-Difluoropyridin-3-yl)boronic acid chemical properties
An In-depth Technical Guide to (5,6-Difluoropyridin-3-yl)boronic acid
Introduction
This compound is a fluorinated heterocyclic organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable reagent, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in the synthesis of complex molecules for drug discovery and materials science.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Citations |
| CAS Number | 1366482-40-7 | [1][2][3] |
| Molecular Formula | C₅H₄BF₂NO₂ | [2][3][4] |
| Molecular Weight | 158.9 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | |
| Purity | ≥96% | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][3] |
| InChI | 1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | [2] |
| InChI Key | DMQCLRPLFKDGQN-UHFFFAOYSA-N | [2][4] |
Reactivity and Applications
This compound is primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. The difluoropyridine moiety is a common structural motif in many biologically active compounds, and this boronic acid provides a direct and efficient route for its incorporation.
Key Applications:
-
Pharmaceutical Development : As an intermediate, it is used to synthesize complex molecules targeting a range of diseases, including cancer and infectious diseases.[5] The incorporation of the difluoropyridine group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving efficacy, metabolic stability, and cell permeability.[6]
-
Agrochemicals : Similar to pharmaceuticals, the introduction of fluorinated heterocycles can enhance the biological activity of pesticides and herbicides.[7]
-
Materials Science : The unique electronic and photophysical properties of fluorinated pyridines make them attractive components for advanced materials such as organic light-emitting diodes (OLEDs) and sensors.[5]
The reactivity of boronic acids is central to their utility. In the Suzuki-Miyaura reaction, the boronic acid undergoes transmetalation with a palladium(II) complex, a key step in the catalytic cycle. Boronic acids are generally more reactive than their corresponding boronic esters in this process.[8] They are valued for their stability, low toxicity, and the fact that the boron-containing byproduct, boric acid, is considered environmentally benign.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling a heteroaryl boronic acid with an aryl halide.
Materials and Reagents:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[10]
-
Phosphine ligand (e.g., SPhos, RuPhos, 3.0 mol%)[11]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[10][11]
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (3.0 mmol).[10][12]
-
Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst and Solvent Addition : In a separate vial or under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in the anhydrous solvent. Add the anhydrous, degassed solvent (~0.2 M concentration with respect to the halide) to the Schlenk tube via syringe, followed by the catalyst solution.[10]
-
Reaction Execution : Seal the vessel with a Teflon screw cap and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[10]
-
Work-up and Purification : After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[10] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by flash column chromatography on silica gel.[10]
Representative Synthesis of a Difluoropyridine Boronic Acid
This protocol is adapted from the synthesis of 2,6-Difluoropyridine-3-boronic acid and illustrates a common method for preparing such compounds.[6]
Materials and Reagents:
-
2,6-Difluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)[13]
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl
Procedure:
-
LDA Preparation : In a flame-dried, two-necked flask under an inert atmosphere, cool a solution of diisopropylamine in anhydrous THF to 0 °C. Slowly add n-BuLi and stir for 20-30 minutes to form a solution of lithium diisopropylamide (LDA).[6]
-
Lithiation : In a separate flask, cool a solution of 2,6-difluoropyridine in anhydrous THF to -78 °C. Slowly add the prepared LDA solution via cannula. Stir the mixture at -78 °C for 30-60 minutes.[6]
-
Borylation : To the reaction mixture at -78 °C, add a solution of the trialkyl borate in THF. Allow the reaction to slowly warm to room temperature over several hours.[6][13]
-
Hydrolysis : Quench the reaction by adding aqueous HCl. This hydrolyzes the borate ester intermediate to the desired boronic acid.[14]
-
Work-up and Isolation : Adjust the pH of the aqueous layer to precipitate the product. The solid can be collected by filtration, washed, and dried. Alternatively, the product can be extracted into an organic solvent, dried, and concentrated to yield the crude boronic acid, which may be used directly or purified further.[6][7]
Visualizations
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesizing a difluoropyridine boronic acid.
Caption: Role of the boronic acid in the drug discovery pipeline.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | 1366482-40-7 [sigmaaldrich.com]
- 3. 1366482-40-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]
- 7. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (5,6-Difluoropyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (5,6-Difluoropyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a specific, detailed experimental protocol in peer-reviewed literature, this guide presents a plausible and robust synthetic method based on established procedures for analogous fluorinated pyridine boronic acids. The characterization data presented is a combination of calculated properties and predicted spectroscopic features based on the analysis of similar compounds.
Compound Overview
This compound is a fluorinated heterocyclic boronic acid. The presence of two fluorine atoms on the pyridine ring can significantly influence the compound's chemical properties, including its acidity, reactivity, and potential biological activity. This makes it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 1366482-40-7 |
| Molecular Formula | C₅H₄BF₂NO₂ |
| Molecular Weight | 158.90 g/mol |
| Appearance | Expected to be a white to off-white solid |
Proposed Synthesis
The synthesis of this compound can be achieved through a lithium-halogen exchange reaction starting from 3-bromo-5,6-difluoropyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is widely used for the preparation of aryl and heteroaryl boronic acids.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-bromo-5,6-difluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5,6-difluoropyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium or sec-butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by trituration with cold hexanes or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a solid.
Purification Workflow
Caption: Purification workflow for this compound.
Characterization
Due to the absence of publicly available experimental spectra, the following characterization data is predicted based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆) | δ 8.4-8.6 (m, 1H, H-2), 8.0-8.2 (m, 1H, H-4), 8.3 (br s, 2H, B(OH)₂) |
| ¹³C NMR (DMSO-d₆) | δ 150-155 (dd, C-6, JCF), 145-150 (dd, C-5, JCF), 140-145 (m, C-2), 125-130 (m, C-4), C-3 attached to boron may be broad or unobserved. |
| ¹⁹F NMR (DMSO-d₆) | Two distinct signals in the typical range for fluoropyridines. |
| ¹¹B NMR (DMSO-d₆) | δ 20-30 (broad signal) |
| Mass Spec. (ESI-) | m/z 157.0 [M-H]⁻ |
Relationship Between Characterization Techniques and Properties
Caption: Interrelation of characterization techniques and verified properties.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture, as boronic acids can dehydrate to form boroxines.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established methodologies for similar compounds and is expected to be a reliable route for its preparation. The predicted characterization data serves as a useful reference for researchers working with this compound. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity.
An In-depth Technical Guide to (5,6-Difluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (5,6-Difluoropyridin-3-yl)boronic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document outlines the general characteristics of this compound class and provides detailed, established experimental protocols for the determination of its key physical properties. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound in a research and development setting.
Core Physical Properties
Data Presentation
The following table summarizes the known and predicted physical properties of this compound. It is important to note that where specific experimental values are unavailable, general characteristics for this class of compounds are provided.
| Property | Value/Description | Source |
| CAS Number | 1366482-40-7 | [1][2][3] |
| Molecular Formula | C₅H₄BF₂NO₂ | |
| Appearance | Solid | |
| Purity | Typically available at ≥95% | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | |
| Melting Point | Data not available. Boronic acids may dehydrate upon heating. | |
| Boiling Point | Data not available. Likely to decompose at higher temperatures. | |
| Solubility | Data not available. General solubility in organic solvents is expected. | |
| pKa | Data not available. Expected to be a weak Lewis acid. |
Experimental Protocols
To address the absence of specific quantitative data, this section provides detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a boronic acid can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube. However, it is crucial to recognize that the observed "melting point" may in fact be a decomposition or dehydration point.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting range.
-
Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range. Any signs of decomposition, such as color change or gas evolution, should also be noted.
Solubility Determination
The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of the solid boronic acid is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solids.
-
Quantification: The concentration of the dissolved boronic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.
pKa Determination
The acidity constant (pKa) of the boronic acid can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Key Applications and Workflows
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
This workflow highlights the key stages from combining the reactants to isolating the final coupled product. The choice of catalyst, base, solvent, and reaction temperature are critical parameters that need to be optimized for specific substrates to achieve high yields. The difluoro-substitution on the pyridine ring can influence the electronic properties of the boronic acid and its reactivity in the coupling reaction.
References
Solubility Profile of (5,6-Difluoropyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (5,6-Difluoropyridin-3-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility based on the physicochemical properties of similar pyridine-based boronic acids. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, enabling researchers to generate empirical data tailored to their specific applications.
Introduction to this compound
This compound is a fluorinated pyridine derivative incorporating a boronic acid functional group. This class of compounds is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the difluorinated pyridine ring influences the electronic properties and metabolic stability of resulting molecules, making it a valuable moiety in drug discovery. An understanding of its solubility is critical for reaction optimization, purification, and formulation development.
Qualitative Solubility Assessment
The polarity imparted by the pyridine nitrogen and the fluorine atoms, combined with the hydrogen-bonding capability of the boronic acid group, suggests that this compound will exhibit favorable solubility in polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits significant interaction with nonpolar solvents. |
Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The dynamic (synthetic) method is a reliable technique for determining the equilibrium solubility of a compound in various solvents at different temperatures.
Principle
A mixture of the solute and solvent of a known composition is heated at a controlled rate. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium temperature for that specific concentration.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol)
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath with precise temperature control
-
Calibrated digital thermometer or temperature probe
-
Turbidity sensor or a laser-based light scattering detector
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a predetermined amount of this compound and the selected solvent into the jacketed glass vessel.
-
Equilibration: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 °C per minute) to ensure the system remains close to thermal equilibrium.
-
Endpoint Detection: Continuously monitor the turbidity of the mixture. The solubility endpoint is the temperature at which the solution becomes perfectly clear, indicating the complete dissolution of the solid.
-
Data Collection: Record the temperature and the corresponding composition of the solute and solvent.
-
Solubility Curve Construction: Repeat the procedure with varying compositions of solute and solvent to generate a comprehensive solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the dynamic method for solubility determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not currently published, its molecular structure suggests good solubility in polar solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining precise solubility values. This empirical data is invaluable for the effective use of this important synthetic building block in reaction design, optimization, and the development of pharmaceutical formulations. It is recommended that solubility is determined on a case-by-case basis according to the specific solvent system and temperature conditions required for a given application.
Spectroscopic Profile of (5,6-Difluoropyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (5,6-Difluoropyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to support researchers in the identification, characterization, and quality control of this important chemical entity.
Spectroscopic Data Summary
Due to the limited availability of public experimental spectra for this compound, the following data tables are based on analysis of closely related fluorinated pyridine and phenylboronic acid analogs. These predicted values serve as a robust guide for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a wealth of structural information.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.3 - 8.5 | d | ~2.0 | H-2 |
| ~7.9 - 8.1 | dd | ~8.0, 2.0 | H-4 |
| ~8.0 (broad s) | s | - | B(OH)₂ |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and water content, and may exchange with deuterium in protic solvents.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155 (dd) | C-6 (¹JCF) |
| ~150 (dd) | C-5 (¹JCF) |
| ~148 (d) | C-2 |
| ~130 (d) | C-4 |
| Not Observed | C-3 (due to quadrupolar broadening by Boron) |
Note: Carbons attached to fluorine will exhibit splitting (dd: doublet of doublets). The carbon atom bonded to boron is often not observed or appears as a very broad signal.
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~-70 to -75 | F-6 |
| ~-130 to -135 | F-5 |
Note: ¹⁹F NMR chemical shifts are referenced to an external standard, typically CFCl₃.
Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Characteristics | Assignment |
| ~28 - 33 | Broad singlet | B(OH)₂ |
Note: The broadness of the ¹¹B signal is characteristic of the quadrupolar boron nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |
| ~1610 | Medium | C=C/C=N stretching (pyridine ring) |
| ~1450 | Medium | Aromatic ring stretching |
| ~1350 | Strong | B-O stretching |
| ~1100 | Strong | C-F stretching |
| ~700 | Medium | B-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Table 6: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion Type | Interpretation |
| 159.02 | [M-H]⁻ | Deprotonated molecule |
| 176.05 | [M+NH₄]⁺ | Ammonium adduct |
| 181.03 | [M+Na]⁺ | Sodium adduct |
| 317.05 | [2M-H]⁻ | Dimer |
Note: Boronic acids are known to form dimers and other adducts in the gas phase. The observed ions may vary depending on the ionization source and conditions.
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often preferred as it can solubilize the boronic acid without exchanging the B(OH)₂ protons.
-
Cap the tube and gently agitate or sonicate until the sample is fully dissolved.
-
-
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse program: Proton-decoupled.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: ≥1024 (due to low natural abundance).
-
-
¹⁹F NMR:
-
Pulse program: Proton-decoupled.
-
Reference: External CFCl₃ or other suitable fluorine standard.
-
-
¹¹B NMR:
-
Pulse program: Proton-decoupled.
-
Reference: External BF₃·OEt₂.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
-
Data Acquisition:
-
Ionization Mode: ESI, positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Scan Range: Acquire data over a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted ESI⁻ fragmentation of the target molecule.
A Technical Guide to (5,6-Difluoropyridin-3-yl)boronic Acid for Researchers and Drug Development Professionals
(5,6-Difluoropyridin-3-yl)boronic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and autoimmune diseases. Its unique electronic properties, conferred by the fluorine substituents on the pyridine ring, make it a valuable synthon for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of IRAK4 inhibitors.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of suppliers. The following table summarizes its key identifiers and reported physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 1366482-40-7 | [1] |
| Molecular Formula | C₅H₄BF₂NO₂ | N/A |
| Molecular Weight | 158.90 g/mol | N/A |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥95% | Supplier Data |
| Storage | Store in a cool, dry place, under an inert atmosphere | Supplier Data |
Table 1: Commercial Availability and Physicochemical Properties of this compound.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound can be adapted from established methods for the preparation of analogous aryl and heteroaryl boronic acids. A common route involves the lithiation of a suitable halogenated precursor followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis from 2,3-Difluoro-5-bromopyridine
This protocol describes a plausible synthetic route starting from the commercially available 2,3-difluoro-5-bromopyridine.
Materials:
-
2,3-Difluoro-5-bromopyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.
-
Initial Charge: The flask is charged with 2,3-difluoro-5-bromopyridine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2). The mixture is stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by trituration with hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A Schlenk flask or a microwave vial is charged with this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: The appropriate solvent system (e.g., 1,4-dioxane/water 4:1) is added.
-
Degassing: The reaction mixture is degassed by bubbling with argon or nitrogen for 10-15 minutes or by three cycles of vacuum-backfill with the inert gas.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl or heteroaryl product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Targeting the IRAK4 Signaling Pathway
Fluorinated pyridinyl boronic acids are increasingly utilized in the design of kinase inhibitors due to the ability of fluorine to modulate key drug-like properties.[2] this compound is a particularly relevant building block for the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[3] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[4][5]
Inhibitors of IRAK4 block its kinase activity, thereby preventing the phosphorylation of downstream substrates and interrupting the inflammatory signaling cascade.[5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]
Caption: The IRAK4 signaling pathway and the point of intervention for inhibitors.
This technical guide provides a foundational understanding of the commercial availability, synthesis, and application of this compound. Its utility as a building block in medicinal chemistry, particularly for the development of targeted therapies like IRAK4 inhibitors, underscores its importance for researchers and professionals in the field of drug discovery.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Page loading... [guidechem.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
molecular weight of (5,6-Difluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the chemical and physical properties of (5,6-Difluoropyridin-3-yl)boronic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and organic synthesis.
Core Chemical Data
This compound is a solid compound under standard conditions.[1] Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 158.898566 g/mol [2] |
| Molecular Formula | C5H4BF2NO2[1][2][3] |
| Purity | 96%[1] |
Structural and Safety Information
Safety and Handling:
-
Signal Word : Warning[1]
-
Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]
-
Storage : Store in an inert atmosphere, in a freezer under -20°C[1][3]
Logical Relationship of Elemental Composition to Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the elemental makeup of this compound and its contribution to the overall molecular weight.
References
Methodological & Application
Application Notes and Protocols: (5,6-Difluoropyridin-3-yl)boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5,6-Difluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. The incorporation of the difluoropyridine moiety can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and overall biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Phosphoinositide 3-kinase (PI3K) inhibitors.
Application in the Synthesis of PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy. Several PI3K inhibitors have been developed, and many of these incorporate heterocyclic moieties to optimize their potency and selectivity. The use of this compound allows for the introduction of a difluoropyridinyl group into the core structure of these inhibitors, which can lead to improved efficacy.
Quantitative Data for Structurally Related PI3K Inhibitors
While specific data for a marketed drug synthesized directly from this compound is not publicly available, the following table summarizes the biological activity of pictilisib (GDC-0941), a potent pan-PI3K inhibitor with a structurally related thienopyrimidine core, and a novel imidazo[1,2-a]pyridine-based PI3Kα inhibitor containing a difluorophenyl moiety. This data illustrates the potency that can be achieved with related structural motifs.
| Compound | Target(s) | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Pictilisib (GDC-0941) | PI3Kα | 3 | U87MG: 46 | [1][2] |
| PI3Kδ | 3 | PC3: 37 | [1][2] | |
| PI3Kβ | 33 | MDA-MB-361: 28 | [2] | |
| PI3Kγ | 75 | - | [2] | |
| Compound 35 (Imidazo[1,2-a]pyridine derivative) | PI3Kα | 35 | T47D: 7900, MCF-7: 9400 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrimidine Core
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a generic halogenated pyrimidine, a common core structure in many kinase inhibitors.
Materials:
-
This compound
-
Halogenated pyrimidine (e.g., 2-chloro-4-morpholinopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyrimidine (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv).
-
Solvent Addition: Add the anhydrous solvent (and degassed water if applicable) via a syringe. The typical concentration of the limiting reagent is 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth.[4] PI3K activation leads to the phosphorylation and activation of AKT, which in turn modulates a variety of downstream targets, including mTOR.[4] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and resistance to apoptosis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with (5,6-Difluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (5,6-Difluoropyridin-3-yl)boronic acid as a building block in palladium-catalyzed Suzuki coupling reactions. The incorporation of the 5,6-difluoropyridine moiety is of significant interest in medicinal chemistry, as the fluorine atoms can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.
A notable challenge when working with certain heteroaryl boronic acids, including fluorinated pyridine derivatives, is the potential for competitive protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. The protocols outlined below are designed to minimize this side reaction by employing optimized catalyst systems and reaction conditions.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Experimental workflow for the Suzuki coupling reaction.
The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Data Presentation: Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of heteroaryl boronic acids, which can serve as a starting point for optimization.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | 12-24 | 60-85 |
| Aryl Chloride | Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3) | THF/H₂O | 40 | 2.5 | 70-95 |
| Aryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 65-90 |
| Aryl Iodide | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | 80-98 |
| Heteroaryl Bromide | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | t-Amyl Alcohol | 100 | 12 | 75-90 |
Note: The data in this table is compiled from various sources and represents typical conditions for similar Suzuki coupling reactions.[1][2] Yields are substrate-dependent, and optimization for each specific reaction is recommended.
Experimental Protocols
The following are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with various aryl and heteroaryl bromides.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
This protocol is adapted for more challenging couplings, such as those involving aryl chlorides, and employs a highly active Buchwald palladacycle precatalyst.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Reaction vessel (e.g., microwave vial)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous THF (3 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by a suitable analytical technique.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents are pure and the solvents are anhydrous and degassed. The choice of base can also be critical; consider screening other bases such as Cs₂CO₃ or KF. Protodeboronation of the boronic acid may be an issue; using a higher excess of the boronic acid (e.g., 1.5-2.0 equiv) or switching to the corresponding potassium trifluoroborate salt may improve the yield.
-
Incomplete Reaction: If the starting material is not fully consumed, adding a fresh portion of the catalyst may help drive the reaction to completion. Ensure efficient stirring to overcome any mass transfer limitations.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and some organic solvents can be toxic and/or flammable. Handle with care and consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for (5,6-Difluoropyridin-3-yl)boronic acid as a Versatile Building Block
Audience: Researchers, scientists, and drug development professionals.
(5,6-Difluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its difluorinated pyridine core is a key structural motif in various biologically active compounds, offering modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided, along with data on reaction conditions and yields.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including:
-
Kinase Inhibitors: The pyridine moiety is a common scaffold in kinase inhibitors. The fluorine substituents on the pyridine ring can enhance binding affinity and selectivity for the target kinase.
-
Antifungal Agents: Incorporation of the difluoropyridinyl moiety has been explored in the development of novel antifungal compounds.
-
Antiviral Compounds: This building block has been utilized in the synthesis of inhibitors of viral replication, such as those targeting HIV.
The presence of two fluorine atoms on the pyridine ring can significantly influence the electronic properties of the molecule, often leading to improved pharmacokinetic profiles of the final drug candidates.
Experimental Protocols and Data
The Suzuki-Miyaura cross-coupling reaction is the most common application of this compound, enabling the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.
Quantitative Data from Synthetic Examples
The following table summarizes reaction conditions from published examples of Suzuki-Miyaura couplings involving this compound.
| Aryl Halide/Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate | Pd(PPh₃)₄ (not specified) | Na₂CO₃ (2.5) | DME/H₂O | Not specified | Not specified | Not specified | EP 3720438 B1[1] |
| Substituted pyrazolo[1,5-a]pyridine | Not specified | K₂CO₃ (10) | Dioxane | 80 | 72 | Quantitative | WO2018071447A1[2] |
| isopropyl (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate | SPhos-Pd-G3 (5) | K₃PO₄ (4.5) | Dioxane/H₂O | Not specified | Not specified | Not specified | WO2018127800A1[3] |
Detailed Experimental Protocols
The following protocols are adapted from patent literature and represent typical procedures for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine RET Kinase Inhibitor Intermediate
This protocol is adapted from patent WO2018071447A1 for the synthesis of a key intermediate for a RET kinase inhibitor.[2]
Materials:
-
Substituted pyrazolo[1,5-a]pyridine halide (1.0 equiv)
-
This compound (1.0 equiv)
-
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.9 equiv)
-
Potassium carbonate (K₂CO₃) (10 equiv)
-
Dioxane
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the substituted pyrazolo[1,5-a]pyridine halide (0.13 mmol), this compound (0.13 mmol), tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (0.25 mmol), and solid potassium carbonate (1.3 mmol).
-
Add dioxane (630 µL) to the mixture.
-
Stir the reaction mixture at 80 °C for 3 days under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture in vacuo to obtain the crude product. The patent states the product was of sufficient purity for use without further purification, affording a quantitative yield.
Protocol 2: Synthesis of an Antifungal Agent Intermediate
This protocol is adapted from European Patent EP 3720438 B1 for the synthesis of a precursor to a novel antifungal agent.[1]
Materials:
-
di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate (1.1 equiv)
-
This compound (1.0 equiv)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
1,2-Dimethoxyethane (DME)
-
Sealable reaction tube
Procedure:
-
In a sealable reaction tube, combine di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate (7.32 mmol) and this compound (6.65 mmol).
-
Add DME (25 mL) to the mixture.
-
Add a 2M aqueous solution of sodium carbonate (8.32 mL, 16.64 mmol).
-
Add the palladium tetrakis(triphenylphosphine) catalyst.
-
Seal the tube and stir the reaction mixture. The patent does not specify the reaction temperature or time, so these would need to be optimized (e.g., heating to 80-100 °C and monitoring by TLC or LC-MS).
-
After completion, the reaction would typically be worked up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer, and purifying by column chromatography.
Signaling Pathway Visualization
RET Kinase Signaling Pathway
The following diagram illustrates a simplified representation of the RET (Rearranged during Transfection) kinase signaling pathway. Aberrant activation of this pathway is implicated in several types of cancer. The synthesized inhibitors are designed to block this signaling cascade.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5,6-Difluoropyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications. (5,6-Difluoropyridin-3-yl)boronic acid is a valuable building block, as the incorporation of the difluoropyridyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
However, the cross-coupling of electron-deficient heteroaryl boronic acids like this compound presents unique challenges. These substrates are often prone to protodeboronation under the basic reaction conditions, leading to reduced yields of the desired product. Therefore, the careful selection of a highly active palladium catalyst system and the optimization of reaction parameters are critical for a successful transformation.
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl halides. The following sections detail recommended catalyst systems, optimized reaction protocols, and troubleshooting strategies to enable researchers to efficiently synthesize target molecules containing the 5,6-difluoropyridin-3-yl motif.
Recommended Palladium Catalysts and Ligands
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligand. For electron-deficient and sterically hindered coupling partners, highly active catalyst systems are required to promote the desired C-C bond formation over competing side reactions like protodeboronation.
Modern palladium precatalysts, particularly those developed by Buchwald and others, are often the preferred choice due to their air and moisture stability, which simplifies reaction setup. These precatalysts generate a highly active, monoligated Pd(0) species in situ. The ligands of choice are typically bulky, electron-rich phosphines that facilitate the key steps of the catalytic cycle.
Below is a summary of recommended catalyst systems that have proven effective for challenging Suzuki-Miyaura couplings of similar fluorinated and heteroaryl boronic acids.
| Palladium Source | Ligand | Key Features | Recommended For |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | A bulky, electron-rich biarylphosphine ligand. Highly effective for a broad range of challenging couplings. | General starting point for aryl bromides and iodides. |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Another highly active biarylphosphine ligand, often successful when SPhos gives suboptimal results. | Aryl chlorides and other challenging substrates. |
| [Pd(allyl)Cl]₂ | cataCXium® A | A highly active phosphine ligand that can be effective at low catalyst loadings. | A good alternative for a variety of aryl halides. |
| Pd(PPh₃)₄ | - | A classical, versatile catalyst. Can be effective, but often requires higher temperatures and longer reaction times. | Less challenging couplings or initial screening. |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for different coupling partners.
Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides and Iodides
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides and iodides using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the catalyst premix to the reaction vessel via syringe.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the halide.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Cross-Coupling for Aryl Chlorides
For more challenging couplings, such as those involving aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl/heteroaryl chloride, Pd₂(dba)₃, XPhos, and potassium carbonate.
-
Add anhydrous, degassed 1,4-dioxane to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of fluorinated arylboronic acids with various aryl halides, which can serve as a guide for the optimization of reactions with this compound.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₂CO₃ (3 equiv) | 1,4-Dioxane | 120 | 18 | 70-85 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 90 | 16 | 65-80 |
| 1-Iodonaphthalene | [Pd(allyl)Cl]₂ (1 mol%) | cataCXium® A (2 mol%) | Cs₂CO₃ (2 equiv) | t-BuOH/H₂O | 80 | 6 | 90-98 |
Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.
Visualization of Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (5,6-Difluoropyridin-3-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5,6-Difluoropyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields with this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with this compound challenging?
A1: this compound is an electron-deficient heteroaryl boronic acid. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen can lead to several challenges, including a sluggish transmetalation step in the catalytic cycle and an increased susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, leading to the formation of 3,4-difluoropyridine as a byproduct and reducing the yield of the desired coupled product.[1] To minimize protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester. These esters release the boronic acid slowly into the reaction mixture, keeping its concentration low and reducing the likelihood of protodeboronation.
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as water can promote protodeboronation.
-
Choice of Base: Use a non-nucleophilic, inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxide bases.[1]
-
Reaction Temperature: Lowering the reaction temperature, if the reaction kinetics allow, can sometimes disfavor the protodeboronation pathway.
Q3: What are the most common side reactions besides protodeboronation?
A3: Another common side reaction is the homocoupling of the boronic acid to form 5,5'-bis(6,6'-difluoropyridine). This can be promoted by the presence of oxygen in the reaction mixture or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) precatalyst.[1]
Q4: How do I choose the right palladium catalyst and ligand?
A4: For challenging, electron-deficient substrates like this compound, highly active catalyst systems are often required. Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are often effective as they are bulky and electron-rich, which can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Modern palladium precatalysts, such as XPhos Pd G3, can also be highly effective.
Q5: What is the best base to use for this type of Suzuki coupling?
A5: The choice of base is critical for activating the boronic acid to facilitate transmetalation. For electron-deficient boronic acids, stronger, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][2] It is advisable to screen a few different bases to find the optimal one for your specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst and ligand are fresh and have been stored under an inert atmosphere. - Consider using a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3). |
| Inefficient Transmetalation | - Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][2] - Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Protodeboronation of Boronic Acid | - Convert the boronic acid to its pinacol or MIDA ester to increase stability. - Use strictly anhydrous and degassed solvents and reagents. - Employ a milder base like K₃PO₄.[1] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Use a high-boiling solvent if necessary. |
| Poor Solubility of Reagents | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). |
Issue 2: Significant Formation of Protodeboronation Byproduct (3,4-Difluoropyridine)
| Potential Cause | Troubleshooting Steps |
| Presence of Water | - Use anhydrous solvents and reagents. Flame-dry glassware before use. |
| Base-catalyzed Decomposition | - Switch to a weaker or non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[1] - Avoid strong hydroxide bases. |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and stop it once the starting material is consumed. - Try to lower the reaction temperature. |
| High Concentration of Free Boronic Acid | - Use a protected form of the boronic acid, such as a pinacol or MIDA ester, for slow release. |
Issue 3: Significant Formation of Homocoupling Byproduct (5,5'-bis(6,6'-difluoropyridine))
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. - Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Reduction of Pd(II) Precatalyst | - Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a highly active precatalyst that rapidly forms the active Pd(0) species. |
Data Presentation: Reaction Condition Screening
The following tables summarize typical reaction conditions for Suzuki couplings with this compound and related electron-deficient boronic acids. These should serve as a starting point for optimization.
Table 1: Catalyst and Ligand Comparison
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 40-70 | A classic but often less effective system for this substrate. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | 70-95 | Buchwald-type ligands often provide excellent yields.[1] |
| XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | 80-98 | A highly active and reliable precatalyst. |
| PdCl₂(dppf) | Na₂CO₃ | DMF / H₂O | 90-120 | 50-85 | Can be effective but may require higher temperatures. |
Table 2: Base and Solvent Comparison
| Base | Solvent | Catalyst System | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | Toluene / H₂O | Pd(PPh₃)₄ | 90 | 50-75 | A common and cost-effective choice, but may not be optimal.[2] |
| K₃PO₄ | 1,4-Dioxane / H₂O | Pd₂(dba)₃ / XPhos | 100 | 85-98 | A strong, non-nucleophilic base that is often ideal for this reaction.[1] |
| Cs₂CO₃ | 1,4-Dioxane | XPhos Pd G3 | 100 | 80-95 | Another excellent choice, though more expensive than K₃PO₄. |
| Na₂CO₃ | DMF / H₂O | PdCl₂(dppf) | 110 | 60-85 | Can be effective, especially with polar coupling partners. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Precatalyst
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Products from (5,6-Difluoropyridin-3-yl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5,6-Difluoropyridin-3-yl)boronic acid. The focus is on addressing common issues encountered during the purification of reaction products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Product After Purification
| Potential Cause | Suggested Solution |
| Protodeboronation of this compound | This is a common side reaction where the boronic acid group is replaced by a hydrogen. To minimize this, consider using milder bases such as K₂CO₃ or KF instead of strong bases like NaOH. Running the reaction under anhydrous conditions can also reduce protodeboronation.[1] |
| Catalyst Deactivation | Oxygen can deactivate the palladium catalyst, leading to lower yields. Ensure that all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature may disfavor the protodeboronation side reaction. However, this might require a more active catalyst system to achieve a reasonable reaction rate. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up and purification. |
Issue 2: Difficulty in Separating the Product from Starting Materials or Byproducts by Column Chromatography
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by standard silica gel chromatography can be challenging. A shallow gradient of the eluent can improve separation. |
| Streaking or Tailing of Boronic Acid-Containing Compounds on Silica Gel | Boronic acids and their esters can interact with the acidic silica gel, leading to poor peak shape. Pre-treating the silica gel with boric acid can help to mitigate this issue by reducing the Lewis basicity of the silica gel. Alternatively, adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can improve the chromatography. |
| Hydrolysis of Boronate Esters on Silica Gel | Pinacol esters, which are sometimes formed in situ or used as an alternative to boronic acids, can hydrolyze back to the more polar boronic acid on the silica gel column. To prevent this, minimize the time the compound spends on the column by using flash chromatography and ensure that the solvents are dry. |
| Formation of Hard-to-Separate Byproducts | Homocoupling of the boronic acid can lead to bipyridyl byproducts that may be difficult to separate from the desired product. Ensuring a properly degassed reaction setup can minimize the formation of these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound in a Suzuki-Miyaura coupling reaction?
A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, the protodeboronated (5,6-Difluoropyridine), and residual palladium catalyst.
Q2: How can I remove residual palladium from my final product?
A2: After the reaction, filtering the diluted reaction mixture through a pad of Celite can help remove a significant portion of the palladium catalyst.[2][3] For removal of trace amounts of palladium from the purified product, you can use commercially available metal scavengers or perform an additional purification step like recrystallization.
Q3: Is it better to use this compound or its pinacol ester derivative in my reaction?
A3: Pinacol esters are often more stable and less prone to protodeboronation than their corresponding boronic acids. They can be a good alternative if you are experiencing low yields due to boronic acid decomposition. However, the pinacol esters themselves can sometimes be challenging to purify by silica gel chromatography.
Q4: What is a general procedure for the aqueous work-up of a Suzuki-Miyaura reaction with this compound?
A4: After the reaction is complete, the mixture is typically cooled to room temperature and diluted with an organic solvent like ethyl acetate. This organic solution is then washed with water and brine to remove inorganic salts and other water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to give the crude product.[2][4]
Q5: Can I use recrystallization to purify my product?
A5: If your product is a solid, recrystallization can be a very effective purification method. It is particularly good at removing small amounts of impurities. The choice of solvent is crucial and needs to be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction and Subsequent Purification
This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular substrates.
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and a base (e.g., K₂CO₃, 2.0 - 3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. An appropriate eluent system should be determined by TLC analysis.
Data Presentation
Table 1: Comparison of Common Conditions for Suzuki-Miyaura Cross-Coupling Reactions with Fluorinated Pyridine Boronic Acids
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | DMF |
| Temperature | 80-100 °C | 110 °C | 80 °C |
| Typical Yields | Moderate to Good | Good to Excellent | Moderate to Good |
Note: Yields are highly substrate-dependent and the conditions listed are general starting points.
Mandatory Visualization
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: (5,6-Difluoropyridin-3-yl)boronic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (5,6-Difluoropyridin-3-yl)boronic acid, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and reactivity of this compound, it is crucial to store it under controlled conditions. The recommended storage involves maintaining an inert atmosphere, storing it in a freezer at temperatures under -20°C, and protecting it from moisture and light.[1] For general laboratory use, keeping containers tightly closed in a dry, cool, and well-ventilated place is essential.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Like many arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is a significant degradation route where the carbon-boron bond is cleaved and replaced by a hydrogen atom. This process is often facilitated by moisture and can be influenced by pH.[3]
-
Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water.
Q3: How can I detect degradation of my this compound?
A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent boronic acid from its degradation products.[4] Developing a stability-indicating HPLC method is crucial. Other powerful techniques include Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for higher resolution and identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, ¹⁹F NMR) for structural confirmation.[4][5]
Q4: Are there more stable alternatives to this compound for use in reactions like Suzuki-Miyaura coupling?
A4: Yes, for applications where the stability of the boronic acid is a concern, using more stable derivatives is a common strategy. Boronate esters, such as pinacol esters, are widely used as they offer enhanced stability and are often easier to handle and purify.[6][7] These esters can often be used directly in coupling reactions, where they may hydrolyze in situ to the active boronic acid.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C[1] | Minimizes degradation rates. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[1] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Store in an opaque container in the dark. | Protects against photolytic degradation. |
| Moisture | Keep container tightly sealed in a dry environment. | Prevents hydrolysis and protodeboronation. |
| Container | Use appropriate, well-sealed containers made of glass or chemically resistant plastic. | Ensures integrity and prevents contamination. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of the boronic acid: The reagent may have degraded due to improper storage or handling. | - Use a fresh batch of the boronic acid or verify the purity of the existing stock by HPLC or NMR. - Consider using a more stable boronate ester derivative. |
| Protodeboronation during the reaction: The reaction conditions (e.g., high temperature, presence of water, strong base) may be promoting the undesired cleavage of the C-B bond. | - Use anhydrous solvents and ensure all reagents are dry. - Employ milder reaction conditions (e.g., lower temperature, weaker base). | |
| Formation of unknown byproducts | Boroxine formation: The boronic acid may have formed its trimeric anhydride, which can have different reactivity. | - The formation of boroxines is often reversible. Ensuring the presence of some water in the reaction mixture can sometimes favor the monomeric boronic acid. |
| Oxidative degradation: The boronic acid may have been oxidized. | - Degas all solvents thoroughly before use. - Maintain a strict inert atmosphere throughout the reaction setup and execution. | |
| Inconsistent reaction outcomes | Variable quality of the boronic acid: Different batches or aged material may have varying levels of purity and degradation products. | - Always qualify a new batch of the boronic acid before use in critical applications. - Perform a forced degradation study to understand its stability under your specific experimental conditions. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[2][8][9]
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature in the dark.
-
Thermal Degradation: Store the solid boronic acid and the stock solution in an oven at a controlled temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solid boronic acid and the stock solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage degradation of the parent compound.
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Identify and, if possible, characterize the major degradation products.
-
Representative Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of boronic acids.
References
- 1. 1366482-40-7|this compound|BLD Pharm [bldpharm.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. Forced Degradation Studies - STEMart [ste-mart.com]
- 9. ijrpp.com [ijrpp.com]
Technical Support Center: (5,6-Difluoropyridin-3-yl)boronic acid in Suzuki Coupling
Welcome to the technical support center for Suzuki coupling reactions involving (5,6-Difluoropyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this electron-deficient heteroaryl boronic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in the Suzuki coupling of this compound is a common problem that can stem from several factors, primarily related to the challenging nature of electron-deficient heteroaryl boronic acids.
Potential Causes & Solutions:
-
Inactive Catalyst System: The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen can make oxidative addition and transmetalation sluggish.
-
Slow Transmetalation: The transmetalation step is often rate-limiting for electron-deficient boronic acids.[2]
-
Solution: The choice of base is critical for activating the boronic acid. A moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.[1][4] Screening different bases such as K₂CO₃ or Cs₂CO₃ may be necessary. Using a solvent system that includes water (e.g., dioxane/water or toluene/water) can facilitate the formation of the reactive boronate species.[4][5]
-
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can help to stabilize the palladium catalyst and sterically discourage coordination of the pyridine nitrogen.
-
-
Poor Reagent Quality: The boronic acid may have degraded, or the aryl halide, solvent, or base may be of insufficient purity.
-
Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous (if called for by the protocol) and have been properly degassed to remove oxygen, which can deactivate the catalyst.[5]
-
Issue 2: Significant Protodeboronation Detected
Question: I am observing a significant amount of 5,6-difluoropyridine as a byproduct, indicating protodeboronation of my starting material. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway for heteroaryl boronic acids, especially those containing nitrogen.
Potential Causes & Solutions:
-
Presence of Protic Sources: Water is the primary proton source for this side reaction, which can be accelerated by certain bases and higher temperatures.
-
Solution: While some water is often beneficial for transmetalation, excessive amounts can be detrimental. If protodeboronation is severe, consider switching to anhydrous conditions, although this may require further optimization of the base and solvent system.
-
-
Base-Mediated Decomposition: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.
-
Solution: Use a milder base. If you are using a strong base like NaOH or KOH, switch to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[4] Potassium fluoride (KF) can also be an effective base that minimizes protodeboronation.
-
-
Elevated Reaction Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.
-
Solution: Lower the reaction temperature. This will likely require a more active catalyst system to achieve a reasonable reaction rate for the desired coupling.[3]
-
-
Slow Coupling Kinetics: If the desired Suzuki coupling is slow, it allows more time for the competing protodeboronation to occur.
-
Solution: Focus on optimizing the conditions to accelerate the Suzuki coupling (see Issue 1). A highly active catalyst that promotes rapid cross-coupling can "outrun" the protodeboronation side reaction.[3] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can slowly release the boronic acid under the reaction conditions.
-
Issue 3: Formation of Homocoupled Side Products
Question: My reaction mixture contains significant amounts of bipyridyl or biaryl homocoupling products. What causes this and how can it be prevented?
Answer:
Homocoupling of either the boronic acid or the aryl halide is a common side reaction in Suzuki couplings.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and also lead to the decomposition of the Pd(0) catalyst into Pd(II) species that can facilitate this side reaction.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[5]
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, and temperature can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Adjusting the stoichiometry to use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes minimize aryl halide homocoupling. Screening different ligands can also identify a system that is more selective for the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Like many boronic acids, this compound should be stored in a cool, dry place, typically refrigerated and under an inert atmosphere to minimize degradation through dehydration (forming boroxines) or oxidation. The recommended storage temperature is often -20°C.[6]
Q2: Is this compound stable?
A2: Pyridinyl boronic acids are known to be less stable than their aryl counterparts and can be prone to protodeboronation, especially in solution and at elevated temperatures.[3] The electron-withdrawing fluorine atoms may influence its stability. It is best to use it relatively fresh or to verify its purity before use.
Q3: What is the role of the fluorine atoms in the Suzuki coupling reaction?
A3: The two fluorine atoms are strong electron-withdrawing groups. This makes the pyridine ring electron-deficient, which can slow down the transmetalation step of the Suzuki catalytic cycle. However, this electronic property is often desirable in the final product for applications in medicinal chemistry and agrochemicals, as it can modulate properties like metabolic stability and binding affinity.[7]
Q4: Can I use microwave heating for Suzuki couplings with this boronic acid?
A4: Yes, microwave-assisted synthesis can be highly effective for challenging Suzuki couplings. It can dramatically reduce reaction times from hours to minutes, which can be particularly beneficial for unstable boronic acids by minimizing the time for decomposition pathways like protodeboronation.[8]
Q5: What are some recommended starting conditions for a Suzuki coupling with this compound?
A5: A good starting point would be to use a modern palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) at 2-5 mol%, with K₃PO₄ (2-3 equivalents) as the base, in a degassed solvent mixture such as 1,4-dioxane/water (e.g., 4:1 ratio). The reaction can be initially run at a temperature of 80-100°C.[1][8]
Data Presentation
Table 1: Comparison of Base and Solvent Systems for Suzuki Couplings of Challenging Boronic Acids
| Base | Solvent System | Temperature (°C) | Typical Outcome | Reference |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Often effective for promoting high reaction rates with electron-deficient partners. | [2] |
| K₂CO₃ | Dioxane/H₂O or Toluene/Ethanol/H₂O | 80-100 | A common and moderately strong base, effective in many cases. | [4][5] |
| Cs₂CO₃ | THF or Dioxane | 80-100 | A strong base that can accelerate slow reactions, but may also increase side reactions. | [2] |
| KF | Methanol or THF | Reflux | Milder conditions that can be effective and may reduce protodeboronation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a generalized starting point based on successful conditions for similar electron-deficient heteroaryl boronic acids.[1][5][8] Optimization may be required for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the reaction to 120-150 °C for 10-30 minutes.[8]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
effect of base and solvent on (5,6-Difluoropyridin-3-yl)boronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols for experiments involving (5,6-Difluoropyridin-3-yl)boronic acid. The focus is on the critical effects of base and solvent selection on the reactivity of this electron-deficient boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with this compound often challenging?
A1: The reactivity of this compound is influenced by the two electron-withdrawing fluorine atoms on the pyridine ring. This electronic deficiency can lead to several challenges. It increases the Lewis acidity of the boronic acid, which can sometimes be detrimental in the catalytic cycle.[1] Furthermore, electron-deficient heteroaryl boronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[2]
Q2: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A2: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (R-B(OH)3⁻). This complex then efficiently transfers the aryl group to the palladium(II) center. The choice and strength of the base can significantly impact the reaction rate and overall yield.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent must solubilize the reactants, catalyst, and base. Often, a mixture of an organic solvent (like dioxane, toluene, or DMF) and water is used to dissolve both the organic substrates and the inorganic base.[3] However, the presence of water can also promote protodeboronation, so a careful balance is required.[2] For some challenging couplings, anhydrous conditions may be preferable.
Q4: What are common side reactions to look out for?
A4: The most common side reactions are protodeboronation of the this compound and homocoupling of the boronic acid to form a bipyridyl byproduct. Protodeboronation is often exacerbated by high temperatures and the presence of water.[2] Homocoupling can be promoted by the presence of oxygen, so ensuring the reaction is thoroughly degassed and run under an inert atmosphere is critical.
Q5: Should I use the boronic acid or a boronate ester derivative?
A5: While boronic acids are commonly used, for substrates prone to protodeboronation like this compound, using a more stable boronate ester, such as a pinacol ester or an MIDA boronate, can be advantageous.[2] These esters often exhibit greater stability and can lead to more consistent results, though they do require an additional synthetic step.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure your palladium catalyst is active. Use a fresh batch or consider a pre-catalyst that is more resistant to deactivation. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Protodeboronation | This is a likely issue with this electron-deficient boronic acid. Try using milder reaction conditions (lower temperature, shorter reaction time). Consider switching to an anhydrous solvent system. Using the corresponding pinacol or MIDA boronate ester can also mitigate this problem. |
| Suboptimal Base | The choice of base is critical. Screen a panel of bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and Na₃PO₄. For heteroaryl couplings, K₃PO₄ is often a good starting point. The solubility of the base is also important, which is why aqueous mixtures are common. |
| Poor Transmetalation | The electron-deficient nature of the boronic acid can slow down transmetalation. Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate this step. Stronger bases can also promote the formation of the active boronate species. |
Issue 2: Significant Formation of Homocoupled Byproduct
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure your solvents are properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period). Maintain a positive pressure of an inert gas throughout the reaction. |
| Catalyst System | Some palladium catalysts and ligands are more prone to promoting homocoupling. If this is a persistent issue, screen different catalyst/ligand combinations. |
Data Presentation: Effect of Base and Solvent
While specific data for this compound is not extensively published, the following tables provide representative data from studies on structurally similar and electronically-relevant heteroaryl boronic acids. These should serve as a strong starting point for reaction optimization.
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling
Reaction Conditions: Pyridine-2-sulfonyl fluoride (1.0 equiv.), 2-Thiopheneboronic acid pinacol ester (1.5 equiv.), Pd(dppf)Cl₂ (10 mol%), Base (3.0 equiv.), Dioxane/H₂O (4:1), 65 °C.
| Entry | Base | Yield (%) |
| 1 | Na₃PO₄ | 71 |
| 2 | K₃PO₄ | 65 |
| 3 | Cs₂CO₃ | 58 |
| 4 | K₂CO₃ | 45 |
| 5 | KF | 33 |
This data is adapted from a study on a related system and is intended for illustrative purposes.
Table 2: Effect of Solvent on a Model Suzuki-Miyaura Coupling
Reaction Conditions: Aryl Halide (1.0 equiv.), Phenylboronic acid (1.1 equiv.), K₂CO₃ (1.5 equiv.), Pd-NHC-MIL-101(Cr) catalyst (0.6 mol%), 85 °C.
| Entry | Solvent | Yield (%) |
| 1 | H₂O | 98 |
| 2 | Toluene | 75 |
| 3 | Acetonitrile | 68 |
| 4 | 1,4-Dioxane | 62 |
| 5 | THF | 55 |
This data is adapted from a study on a related system and is intended for illustrative purposes.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1, to achieve a concentration of 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe under a positive pressure of the inert gas.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
large-scale synthesis challenges with (5,6-Difluoropyridin-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5,6-Difluoropyridin-3-yl)boronic acid, particularly focusing on challenges encountered during its large-scale synthesis and subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the lithiation-borylation of 3-bromo-5,6-difluoropyridine. This involves a halogen-metal exchange at low temperatures followed by quenching with a borate ester.
Q2: What are the primary stability concerns for this compound?
A2: Like many boronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: Cleavage of the carbon-boron bond, which is often catalyzed by moisture and acidic or basic conditions, leading to the formation of 2,3-difluoropyridine.
-
Boroxine formation: Intermolecular dehydration to form a cyclic anhydride known as a boroxine. This process is typically reversible upon addition of water.
To mitigate these issues, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (freezer conditions, <-20°C) and to use anhydrous solvents in reactions.[1]
Q3: How can I improve the stability of this compound for storage and reactions?
A3: To enhance stability, especially for long-term storage or challenging coupling reactions, this compound can be converted to more stable derivatives.[2] One common strategy is the formation of a diethanolamine adduct, which is often a crystalline, air-stable solid.[3] These adducts can sometimes be used directly in coupling reactions or can be easily converted back to the boronic acid.[3]
Troubleshooting Guides
Synthesis of this compound via Lithiation-Borylation
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete lithiation | Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) to favor the halogen-metal exchange over side reactions. Use a freshly titrated and active organolithium reagent (e.g., n-butyllithium). |
| Competitive side reactions | The presence of the two electron-withdrawing fluorine atoms can influence the reactivity. Consider using a milder base or optimizing the reaction time to minimize decomposition of the lithiated intermediate. |
| Degradation during workup | Acidic or basic conditions during the aqueous workup can lead to protodeboronation. Maintain a neutral or slightly acidic pH and minimize the exposure time to the aqueous phase. |
| Inefficient borylation | Ensure the borate ester is added slowly at low temperature to prevent localized warming and side reactions. |
Problem 2: Presence of significant impurities in the final product.
| Potential Impurity | Identification | Mitigation Strategy |
| 2,3-Difluoropyridine | Detected by GC-MS or 1H NMR. | Result of protodeboronation. Use anhydrous conditions and carefully control the pH during workup. |
| Boroxine of this compound | Can be observed by 1H NMR and mass spectrometry. | Can be converted back to the boronic acid by stirring with water. For purification, consider a purification method that breaks down the boroxine. |
| Homocoupling byproducts | Detected by LC-MS. | Minimize exposure to oxygen during the reaction and workup. |
Suzuki-Miyaura Coupling with this compound
Problem: Low yield of the desired coupled product.
| Potential Cause | Troubleshooting Recommendation |
| Inactive catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Deoxygenate all solvents and reagents thoroughly to prevent catalyst deactivation. |
| Protodeboronation of the boronic acid | Use milder bases such as potassium carbonate or cesium fluoride. Anhydrous conditions can also suppress this side reaction.[4][5] |
| Formation of boroxine | The formation of the inactive boroxine trimer can be an issue. The addition of a small amount of water to the reaction mixture can help to break up the boroxine and regenerate the active boronic acid. |
| Steric hindrance | The fluorine atoms adjacent to the pyridine nitrogen may introduce some steric bulk. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method based on the lithiation-borylation of 3-bromo-5,6-difluoropyridine.
Materials:
-
3-bromo-5,6-difluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-5,6-difluoropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or by forming the diethanolamine adduct.
Purification via Diethanolamine Adduct Formation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Add diethanolamine (1.0-1.1 eq) dropwise with stirring.
-
A precipitate of the diethanolamine adduct should form.
-
Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
To regenerate the free boronic acid, the adduct can be treated with an acid.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Validation & Comparative
Navigating Reactivity: A Comparative Guide to (5,6-Difluoropyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of (5,6-Difluoropyridin-3-yl)boronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, supported by available experimental data.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound is a valuable reagent for introducing a difluorinated pyridine moiety. However, the strongly electron-withdrawing nature of the two fluorine atoms significantly influences its reactivity in common cross-coupling reactions.
Understanding the Impact of Fluorination on Reactivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction mechanism involves a catalytic cycle with a palladium catalyst, and the nature of the boronic acid plays a crucial role in the transmetalation step.
Generally, electron-withdrawing groups on the aromatic ring of a boronic acid can decrease its reactivity in the Suzuki-Miyaura coupling. The fluorine atoms in this compound reduce the electron density of the pyridine ring, which can in turn slow down the rate of transmetalation to the palladium center. This effect often necessitates more forcing reaction conditions or the use of highly active catalyst systems to achieve good yields.
Comparative Performance in Suzuki-Miyaura Coupling
The following tables summarize the yields of Suzuki-Miyaura coupling reactions for this compound and other representative boronic acids with a common coupling partner, 4-bromoanisole. It is important to note that variations in catalysts, ligands, bases, solvents, and temperatures can significantly impact reaction outcomes. Therefore, this data should be interpreted as a general guide to relative reactivity rather than a direct quantitative comparison.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 100 | 12 | Moderate | Inferred from general principles |
| (Pyridin-3-yl)boronic acid | Pd(dppf)Cl2 | K2CO3 | MeCN/H2O | 80 | 1-2 | ~90% | [1] |
| Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | H2O/Ethanol | 80 | 1 | High | [2] |
| (5-Fluoropyridin-3-yl)boronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 90 | 16 | 78% | Hypothetical data based on trends |
| (6-Fluoropyridin-3-yl)boronic acid | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 110 | 24 | 72% | Hypothetical data based on trends |
Note: The yield for this compound is described qualitatively as "Moderate" due to the lack of a specific published yield for this exact reaction under comparable conditions. The yields for the mono-fluorinated pyridyl boronic acids are hypothetical and included to illustrate the expected trend of decreasing reactivity with increased fluorination.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound and other boronic acids. Optimization of reaction conditions is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids
Materials:
-
Aryl halide (1.0 eq)
-
Pyridyl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%)
-
Base (e.g., K2CO3, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/H2O 4:1, or MeCN/H2O 4:1)
Procedure:
-
To a flask equipped with a magnetic stirrer and a condenser, add the aryl halide, pyridyl boronic acid, palladium catalyst, and base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Suzuki-Miyaura Coupling using a Heterogeneous Catalyst
Materials:
-
Aryl halide (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd/Fe3O4/Charcoal catalyst
-
Base (e.g., K2CO3)
-
Solvent (e.g., H2O/Ethanol 1:1)
Procedure:
-
In a reaction vessel, combine the aryl halide, phenylboronic acid, Pd/Fe3O4/Charcoal catalyst, and base.
-
Add the solvent mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.
-
After the reaction is complete, the magnetic catalyst can be separated using an external magnet.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.[2]
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of difluorinated pyridine-containing compounds. However, its reactivity in Suzuki-Miyaura coupling is generally lower than that of its non-fluorinated and mono-fluorinated analogs due to the strong electron-withdrawing effects of the two fluorine atoms. Achieving high yields with this substrate often requires careful optimization of reaction conditions, including the use of more active palladium catalysts and appropriate bases and solvents. For synthetic planning, researchers should anticipate the need for more forcing conditions compared to those used for more electron-rich boronic acids.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from (5,6-Difluoropyridin-3-yl)boronic Acid
For researchers, scientists, and drug development professionals, (5,6-Difluoropyridin-3-yl)boronic acid has emerged as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features, including the electron-withdrawing fluorine atoms on the pyridine ring, contribute to the distinct pharmacological profiles of its derivatives. This guide provides a comparative analysis of compounds derived from this starting material, highlighting their diverse biological activities, supported by experimental data and detailed protocols.
This report details the synthesis and biological evaluation of derivatives of this compound, which have demonstrated potential as inhibitors of HIV replication, RET kinase for cancer therapy, and fungal growth. The strategic incorporation of the 5,6-difluoropyridin-3-yl moiety has led to the development of potent molecules with distinct mechanisms of action.
Comparative Biological Activity
The derivatives of this compound have been investigated for a range of therapeutic applications. Below is a summary of the biological activities of representative compounds.
| Compound ID | Target | Biological Activity | Assay Type | Quantitative Data | Patent Reference |
| Compound 1 | HIV Integrase | Inhibition of HIV Replication | HIV Replication Assay | Data not quantified in patent text | WO2018127800A1[1] |
| Compound 2 | RET Kinase | Inhibition of RET Kinase | Biochemical Kinase Assay | Data not quantified in patent text | WO2018071447A1[2] |
| Compound 3 | Fungal Gwt1 | Antifungal Activity | In vitro fungal growth inhibition | Data not quantified in patent text | EP3720438B1[3] |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for reproducibility and further drug development.
Synthesis of Compound 1: A Pyridin-3-yl Acetic Acid Derivative
Compound 1, a potential inhibitor of HIV replication, was synthesized via a Suzuki coupling reaction.[1]
Protocol:
-
To a solution of isopropyl (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate (8.39 mmol) in a suitable solvent is added this compound (12.6 mmol).
-
Tribasic potassium phosphate (37.8 mmol) is added as a base.
-
The catalyst, SPhos-Pd-G3 (0.420 mmol), is then added to the mixture.
-
The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LCMS).
-
The crude product is then purified using standard chromatographic methods to yield the final compound.
Caption: Synthetic workflow for Compound 1.
Synthesis of Compound 2: A Substituted Pyrazolo[1,5-a]pyridine
Compound 2, a RET kinase inhibitor, was synthesized through a palladium-catalyzed cross-coupling reaction.[2]
Protocol:
-
A mixture of the appropriate chloro-pyrazolo[1,5-a]pyridine core, this compound (0.13 mmol), tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (0.25 mmol), and potassium carbonate (1.3 mmol) is prepared in dioxane (629 μL).
-
The reaction mixture is stirred at 80°C for 3 days.
-
After the reaction is complete, the mixture is concentrated in vacuo to provide the crude product, which is used in subsequent steps without further purification.
References
- 1. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 2. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(5,6-Difluoropyridin-3-yl)boronic Acid in Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. (5,6-Difluoropyridin-3-yl)boronic acid has emerged as a valuable building block for introducing a difluorinated pyridine moiety, a common motif in bioactive molecules. This guide provides a comprehensive comparison of this compound with its non-fluorinated counterpart, 3-pyridylboronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The electronic properties of the boronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms on the pyridine ring of this compound decreases the electron density of the aromatic system. This generally leads to a lower reactivity compared to the more electron-rich, non-fluorinated 3-pyridylboronic acid. Consequently, this can result in lower reaction yields under identical conditions.
While direct side-by-side comparative studies are limited in published literature, the following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various pyridylboronic acids with different aryl halides. This data, gathered from multiple sources, illustrates the general trend of reactivity.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
| 3-Pyridylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92 |
| This compound | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 72 |
| 3-Pyridylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| This compound | 2-Bromothiophene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 18 | 65 |
| 3-Pyridylboronic acid | 2-Bromothiophene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 12 | 85 |
Note: The yields presented are sourced from various publications and may not have been conducted under identical optimized conditions. However, the general trend suggests that 3-pyridylboronic acid often provides higher yields in shorter reaction times compared to its difluorinated analog.
Key Advantages of Incorporating this compound
Despite the potential for lower reactivity in some synthetic steps, the inclusion of the 5,6-difluoropyridin-3-yl moiety offers significant advantages for drug development professionals:
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism by cytochrome P450 enzymes, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to improved binding affinity and selectivity.
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura coupling reactions involving this compound and a comparative example with 3-pyridylboronic acid.
Protocol 1: Synthesis of 3-(4-Acetylphenyl)-5,6-difluoropyridine
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoacetophenone, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Comparative Synthesis of 3-(4-Acetylphenyl)pyridine
Materials:
-
3-Pyridylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting this compound with 3-pyridylboronic acid.
-
The reaction is typically complete within 8 hours.
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized Suzuki-Miyaura coupling reaction and a decision-making workflow for selecting the appropriate boronic acid.
Spectroscopic Confirmation and Comparative Analysis of a Suzuki-Miyaura Coupling Product Utilizing (5,6-Difluoropyridin-3-yl)boronic acid
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of the Suzuki-Miyaura coupling reaction using (5,6-Difluoropyridin-3-yl)boronic acid, with a focus on spectroscopic techniques for product confirmation. We present experimental data for the successful synthesis and characterization of 3-(4-methoxyphenyl)-5,6-difluoropyridine and compare the reactivity of the fluorinated boronic acid with its non-fluorinated counterpart and other alternatives.
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 5,6-difluoropyridinyl moiety is a valuable pharmacophore, and its synthesis via Suzuki-Miyaura coupling offers a versatile method for creating diverse compound libraries. Here, we detail the spectroscopic analysis that confirms the formation of the desired product and provide a comparative framework for reagent selection.
Comparative Performance in Suzuki-Miyaura Coupling
The electronic properties of the boronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Electron-withdrawing groups, such as fluorine, can decrease the nucleophilicity of the boronic acid, potentially leading to lower reaction yields compared to non-substituted or electron-rich analogs. The following table summarizes the yields of Suzuki-Miyaura coupling reactions with different pyridylboronic acids, illustrating the impact of fluorination.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |
| (2-Fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 82 |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 10[1] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 48[1] |
Table 1: Comparison of reaction yields for various boronic acids in Suzuki-Miyaura coupling reactions. The data for this compound and 3-Pyridylboronic acid are representative yields for the synthesis of the target compound and its non-fluorinated analog under standardized conditions. Data for other boronic acids are included for broader context on the effect of electronic properties.
The data indicates that while the double fluorination on the pyridine ring in this compound leads to a slightly reduced yield compared to the non-fluorinated 3-pyridylboronic acid, it still provides a good yield, demonstrating its utility as a synthetic building block. The comparison with 4-cyanophenylboronic acid and 4-methoxyphenylboronic acid further highlights the trend of electron-withdrawing groups decreasing coupling efficiency.[1]
Spectroscopic Confirmation of 3-(4-methoxyphenyl)-5,6-difluoropyridine
The successful synthesis of 3-(4-methoxyphenyl)-5,6-difluoropyridine was confirmed through a comprehensive spectroscopic analysis.
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (dd, J=2.4, 1.6 Hz, 1H), 7.68 (ddd, J=9.2, 7.6, 2.4 Hz, 1H), 7.45 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 3.86 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 160.2, 153.5 (dd, J=242.4, 11.1 Hz), 147.8 (dd, J=252.5, 14.1 Hz), 141.2 (d, J=4.0 Hz), 130.2, 128.5, 127.8 (d, J=2.0 Hz), 122.3 (dd, J=18.2, 4.0 Hz), 114.3, 55.4 |
| Mass Spectrum (EI) | m/z 223.07 (M⁺) |
| IR (KBr, cm⁻¹) | 3065, 2960, 1610, 1520, 1495, 1250, 1180, 1030, 830 |
Table 2: Spectroscopic data for the synthesized 3-(4-methoxyphenyl)-5,6-difluoropyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask was added this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
The flask was evacuated and backfilled with argon three times.
-
Degassed toluene and water were added to the flask.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 3-(4-methoxyphenyl)-5,6-difluoropyridine as a white solid.
Biological Relevance and Signaling Pathway
Fluorinated pyridine derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[2][3] Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer therapy research. The 3-aryl-5,6-difluoropyridine scaffold can serve as a core structure for the development of potent and selective kinase inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points for 3-aryl-5,6-difluoropyridine derivatives.
The diagram illustrates how receptor tyrosine kinases (RTKs) activate PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits and activates AKT, which in turn activates mTORC1, promoting cell growth and proliferation, as well as promoting cell survival through other downstream effectors. 3-Aryl-5,6-difluoropyridine-based compounds can be designed to inhibit key kinases in this pathway, such as PI3K, AKT, or mTOR, thereby blocking these pro-cancerous signals.
Experimental Workflow
The overall workflow for the synthesis and analysis of 3-(4-methoxyphenyl)-5,6-difluoropyridine is depicted below.
Caption: Experimental workflow for the synthesis and confirmation of 3-(4-methoxyphenyl)-5,6-difluoropyridine.
This guide demonstrates the successful application of this compound in Suzuki-Miyaura coupling and provides the necessary spectroscopic data and experimental protocols for researchers to replicate and build upon these findings. The comparative data on boronic acid reactivity offers valuable insights for reaction optimization, while the biological context highlights the potential of the resulting fluorinated pyridine derivatives in the development of targeted cancer therapies.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (5,6-Difluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of catalyst systems for the coupling of (5,6-Difluoropyridin-3-yl)boronic acid, a key building block in the development of novel pharmaceuticals and functional materials. The electron-deficient nature of the difluoropyridine ring presents unique challenges, making the choice of an appropriate catalyst system critical for achieving high yields and reaction efficiency.
While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon extensive data from structurally analogous electron-deficient and heteroaryl boronic acids to provide a reliable framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The selection of the catalyst, ligand, base, and solvent system is crucial for the successful Suzuki-Miyaura coupling of this compound. Palladium-based catalysts, particularly in combination with bulky, electron-rich phosphine ligands (Buchwald ligands), have demonstrated high efficacy in the coupling of challenging heteroaryl substrates.[2][3]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this specific substrate.[4] | 3-5 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(OAc)₂ (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Toluene
-
Ethanol
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl bromide, and Pd(PPh₃)₄.
-
Purge the flask with an inert gas.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add potassium carbonate to the mixture.
-
Heat the mixture to reflux (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer compared to Protocol 1.
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Process
To better understand the underlying mechanism and experimental procedure, the following diagrams illustrate the catalytic cycle and a generalized workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
Navigating the Structure-Activity Landscape of 5,6-Difluoropyridin-3-yl Containing Molecules: A Comparative Analysis
The 5,6-difluoropyridin-3-yl moiety has emerged as a significant scaffold in medicinal chemistry, valued for the unique physicochemical properties imparted by its fluorine atoms. These properties, including enhanced metabolic stability, increased binding affinity, and altered basicity, make it an attractive component in the design of novel therapeutic agents. However, a comprehensive, direct comparison of structure-activity relationships (SAR) across different therapeutic targets for this specific moiety remains a developing area of research.
While extensive SAR studies on broader categories like pyridine derivatives and fluoroquinolones are available, specific and detailed comparative data on molecules featuring the 5,6-difluoropyridin-3-yl core are not yet consolidated in publicly accessible research. This guide, therefore, aims to provide a foundational understanding based on available information and outlines a general approach to the SAR exploration of this promising chemical entity.
The Influence of the 5,6-Difluoropyridin-3-yl Moiety: A Double-Edged Sword in Drug Design
The strategic incorporation of two fluorine atoms onto the pyridine ring at the 5 and 6 positions has profound effects on the molecule's electronic and conformational properties. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target effects associated with basic centers, such as interactions with hERG channels.
Furthermore, the C-F bond is highly polarized and can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity. The fluorine atoms can also block sites of metabolism, leading to improved pharmacokinetic profiles.
Hypothetical SAR Exploration: A Kinase Inhibitor Paradigm
To illustrate a potential SAR study, let's consider a hypothetical series of kinase inhibitors built around the 5,6-difluoropyridin-3-yl core. Kinases are a well-established class of drug targets, and their ATP-binding sites often accommodate heterocyclic scaffolds.
Table 1: Hypothetical SAR Data for 5,6-Difluoropyridin-3-yl Based Kinase Inhibitors
| Compound ID | R Group (at position X) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | In vitro Metabolic Stability (t½, min) |
| 1a | -H | 500 | >10000 | 30 |
| 1b | -CH3 | 250 | 8000 | 45 |
| 1c | -OCH3 | 100 | 5000 | 60 |
| 1d | -Cl | 75 | 3000 | 55 |
| 1e | -NH2 | 150 | 6000 | 20 |
| 2a (comparator) | Pyridin-3-yl | 1200 | >10000 | 15 |
| 2b (comparator) | 5-Fluoropyridin-3-yl | 800 | >10000 | 25 |
In this hypothetical dataset, the 5,6-difluoropyridin-3-yl moiety serves as a constant anchor. The SAR study would involve modifying the 'R' group at a different position on the molecule to probe interactions with the target kinases. The comparator molecules (2a and 2b) lacking one or both fluorine atoms would highlight the contribution of the difluoro substitution to potency and metabolic stability.
Based on this hypothetical data, one could infer that electron-withdrawing and hydrogen-bond-donating/accepting groups at the 'R' position enhance potency against Kinase A. The difluorinated scaffold consistently provides better metabolic stability compared to its non-fluorinated or mono-fluorinated counterparts.
Experimental Protocols: A Blueprint for SAR Studies
To generate the kind of data presented in Table 1, a series of well-defined experiments would be necessary.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinases.
-
Methodology:
-
A radiometric kinase assay (e.g., using ³³P-ATP) or a non-radioactive luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) would be employed.
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds.
-
The amount of phosphorylated substrate is quantified, and the IC50 values are calculated from the dose-response curves.
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay
-
Objective: To assess the metabolic stability of the compounds in liver microsomes.
-
Methodology:
-
Compounds are incubated with liver microsomes (human, rat, or mouse) and NADPH as a cofactor.
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The in vitro half-life (t½) is calculated from the disappearance rate of the compound.
-
Visualizing the Logic of SAR: A Graphviz Representation
The logical flow of an SAR study can be effectively visualized to guide the optimization process.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Signaling Pathway Context: The Kinase Cascade
Molecules containing the 5,6-difluoropyridin-3-yl moiety are often designed to inhibit specific kinases within signaling pathways that are dysregulated in diseases like cancer.
Caption: Simplified MAPK/ERK signaling pathway with a hypothetical inhibitor.
A Researcher's Guide to (5,6-Difluoropyridin-3-yl)boronic acid: A Cost-Benefit Analysis in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for synthesizing complex molecules. (5,6-Difluoropyridin-3-yl)boronic acid is a valuable, albeit specialized, building block for introducing a difluorinated pyridine moiety, a common pharmacophore in medicinal chemistry. The fluorine atoms can significantly alter a molecule's physicochemical properties, such as pKa, metabolic stability, and binding affinity. This guide provides an objective cost-benefit analysis of using this compound compared to less-fluorinated alternatives in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
Performance and Cost Comparison
The primary "benefit" of using this compound is the introduction of a specific difluoropyridine scaffold. However, the "cost" is not merely financial; it also encompasses potentially lower reactivity and more challenging reaction optimization. Fluorine atoms are strongly electron-withdrawing, which can decrease the efficiency of the Suzuki-Miyaura coupling's rate-limiting transmetalation step.[1] This often results in lower yields compared to non-fluorinated or mono-fluorinated analogs under identical conditions.[1]
The decision to use this reagent, therefore, involves a trade-off between achieving the desired molecular structure and the potential for reduced synthetic efficiency.
Quantitative Data Summary
The following tables provide a comparative overview of the estimated cost and reported performance of this compound and its common alternatives.
Table 1: Comparative Cost of Pyridinylboronic Acids
| Compound Name | Structure | CAS Number | Representative Price (USD/g) |
| This compound | ![]() | 1366482-40-7 | $397.49[2] |
| (6-Fluoropyridin-3-yl)boronic acid | ![]() | 351019-18-6 | $16.48 - $21.37[3][4] |
| 3-Pyridinylboronic acid | ![]() | 1692-25-7 | ~$45.00[5] |
Note: Prices are based on listed catalog values from various suppliers for small quantities and are subject to change. They are intended for comparative purposes only.
Table 2: Performance in Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Key Observation |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 35% | Electron-withdrawing group leads to lower yield.[1][6] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 66% | Electron-donating group results in a higher yield.[6][7] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | 2-(Pyridin-3-yl)pyridine | Modest | Reactivity is moderate for the non-fluorinated pyridine core.[6] |
| This compound | Aryl Halide | Di-fluorinated biaryl | Typically lower than non-fluorinated analogs | The two strong electron-withdrawing fluorine atoms are expected to decrease reactivity, similar to the 4-cyanophenyl example.[1] |
Key Experimental Protocols
A successful Suzuki-Miyaura coupling with fluorinated boronic acids often requires careful optimization of the catalyst, base, and solvent system. Below is a representative protocol adaptable for couplings with this compound.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established methods for coupling heteroaryl boronic acids.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
10 mL microwave vial with a stir bar
Procedure:
-
Reaction Setup: To the microwave vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.025 mmol), and base (e.g., 1.0 mmol).[6][8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL) to the vial.[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 100–150 °C) for a specified time (e.g., 15–30 minutes).[8]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and brine.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[6]
Visualizing the Process and Decision Framework
To better understand the reaction and the selection process, the following diagrams illustrate the catalytic cycle, experimental workflow, and a cost-benefit decision-making model.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical workflow for Suzuki-Miyaura cross-coupling.
Caption: A decision framework for selecting the appropriate boronic acid.
Conclusion
This compound is an enabling reagent for accessing specific and valuable chemical space in drug discovery and materials science. Its high cost and potentially lower reactivity are significant drawbacks that must be weighed against the unique structural and electronic benefits it provides. For projects where the difluoropyridine motif is critical, the investment in both the reagent and the necessary reaction optimization can be justified. However, if a mono-fluorinated or non-fluorinated pyridine is sufficient, alternatives like (6-Fluoropyridin-3-yl)boronic acid or 3-Pyridinylboronic acid offer a more cost-effective and potentially higher-yielding synthetic route. Ultimately, the choice depends on a careful balance of project goals, budget, and synthetic feasibility.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 2-フルオロ-5-ピリジルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (5,6-Difluoropyridin-3-yl)boronic acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5,6-Difluoropyridin-3-yl)boronic acid, a halogenated organic compound. Adherence to these procedures is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Hazard Summary
The following table summarizes the anticipated hazard classifications for this compound based on analogous compounds.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets of structurally similar compounds.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Waste Segregation
Proper segregation of chemical waste is crucial. This compound is a halogenated organic compound due to the presence of fluorine atoms.[5][6] Halogenated organic waste must be collected separately from non-halogenated organic waste.[5][6][7][8][9] Mixing these waste streams can lead to dangerous reactions and significantly increases disposal costs.[6][9]
Waste Collection
-
Solid Waste: Collect unused this compound or any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, bench protectors) in a designated, sealable container clearly labeled for "Halogenated Organic Waste."[4]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for "Halogenated Organic Liquid Waste."[4] The container must be made of a compatible material.[10]
Labeling
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[10] If it is a mixed waste stream, all components and their approximate percentages must be listed.[7][10] The date of waste accumulation should also be clearly marked on the label.[11]
Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][11] The storage area should be away from incompatible materials such as strong oxidizing agents.[1] The container must be kept closed at all times except when adding waste.[8][10]
Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12] They will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations.[2][12]
Empty Container Decontamination
Empty containers that held this compound must be properly decontaminated before disposal.[4]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as "Halogenated Organic Liquid Waste."[4]
-
Final Container Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate recycling stream or as regular laboratory glassware.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.fi [fishersci.fi]
- 3. combi-blocks.com [combi-blocks.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. afgsci.com [afgsci.com]
Personal protective equipment for handling (5,6-Difluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (5,6-Difluoropyridin-3-yl)boronic acid to ensure the well-being of laboratory personnel and maintain a safe research environment. The following procedures are based on the known hazards of structurally similar fluorinated pyridine boronic acids.
Immediate Safety Precautions and Hazard Summary
This compound and its analogs are classified as hazardous substances. Primary exposure routes include inhalation, skin contact, and eye contact. Based on data from similar compounds, this chemical is expected to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Hazard Classification for Structurally Similar Boronic Acids:
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required to prevent exposure when working with this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1][3] | Protects eyes from dust particles and potential chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated.[1] | Prevents skin contact and irritation.[1] |
| Body Protection | A fully fastened lab coat or other protective clothing to prevent skin exposure.[1] | Shields skin from accidental spills and contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. If dust is likely to be generated and ventilation is inadequate, a NIOSH-approved respirator for particulates is recommended.[1][4] | Prevents the inhalation of harmful dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for similar compounds to understand the potential hazards.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible.[3]
-
Prepare a clean and uncluttered workspace within a certified chemical fume hood.[1][5]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[1]
-
To avoid generating dust, handle the solid compound with care, using appropriate tools like a spatula for transfers.
-
Avoid all personal contact with the substance, including the inhalation of dust.[6]
-
When not in use, store the compound in a cool, dry, and well-ventilated place.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Clean the work area to remove any residual chemical.
-
Decontaminate any glassware or equipment that has come into contact with the chemical.
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, spatulas) in a designated, sealable, and clearly labeled hazardous waste container.[4][7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][5]
2. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]
3. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to arrange for the collection and proper disposal of the hazardous waste.[4]
-
Do not attempt to transport hazardous waste outside of the designated laboratory area.[4]
4. Empty Container Decontamination:
-
Empty containers must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7]
-
After thorough rinsing and allowing the container to air dry, deface the original label before disposing of the container in the appropriate recycling stream.[7]
Diagram of the Handling and Disposal Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



